molecular formula C8H10BrCl2N B2495606 1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride CAS No. 2503202-23-9

1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride

Cat. No.: B2495606
CAS No.: 2503202-23-9
M. Wt: 270.98
InChI Key: QBENBXPUAZYCNG-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a methylmethanamine group. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Safety and Hazards

The related compound “5-Bromo-2-chlorophenol” is classified as Acute Tox. 4 Oral, meaning it’s toxic if swallowed . It’s also a skin and eye irritant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired substitutions occur at the correct positions on the phenyl ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Uniqueness: 1-(5-Bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications that require its specific characteristics .

Properties

IUPAC Name

1-(5-bromo-2-chlorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClN.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBENBXPUAZYCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)Br)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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